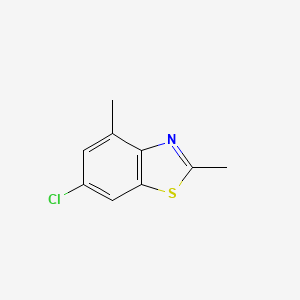

6-Chloro-2,4-dimethyl-1,3-benzothiazole

Description

Significance of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Research

Benzothiazole, a bicyclic molecule composed of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring, is a cornerstone of modern medicinal and materials chemistry. pharmacyjournal.inchemicalbook.com Its derivatives are noted for an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. pharmacyjournal.inchalcogen.ronih.gov This wide spectrum of bioactivity has made the benzothiazole nucleus a focal point for drug discovery and development. journament.comijper.org

Beyond pharmaceuticals, benzothiazole derivatives are integral to various industrial applications. They are used as vulcanization accelerators in rubber manufacturing, as components in the synthesis of dyes like thioflavin, and in the development of optical polymers and anticorrosive materials. chemicalbook.comjournament.com The versatility of the benzothiazole ring, which allows for substitution at multiple positions, enables chemists to fine-tune the molecule's properties for specific applications, from agricultural chemicals to advanced electronic materials. pharmacyjournal.inmdpi.comresearchgate.net

Structural Classification and Nomenclature of Substituted Benzothiazoles

The structure of 1,3-benzothiazole consists of a benzene ring fused to the 4 and 5 positions of a thiazole ring. chemicalbook.com The numbering of the bicyclic system begins at the sulfur atom (position 1), proceeds to the nitrogen (position 3), and then around the benzene ring from the carbon atom adjacent to the fusion, as depicted below.

Figure 1: IUPAC numbering of the 1,3-benzothiazole scaffold.

Figure 1: IUPAC numbering of the 1,3-benzothiazole scaffold.According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, substituents are named and numbered based on their position on this ring. For the compound 6-Chloro-2,4-dimethyl-1,3-benzothiazole :

1,3-Benzothiazole defines the core heterocyclic structure.

6-Chloro indicates a chlorine atom attached to the carbon at position 6.

2,4-dimethyl indicates the presence of two methyl (-CH₃) groups, one on the carbon at position 2 (within the thiazole ring) and the other on the carbon at position 4 (within the benzene ring).

There are several active sites on the benzothiazole structure where functional groups can be substituted to create new derivatives, with positions 2, 4, 5, 6, and 7 being common points for modification. pharmacyjournal.in

Historical Context and Evolution of Research on Chlorinated and Alkylated Benzothiazoles

The history of benzothiazole chemistry dates back to 1879, when A.W. Hofmann first reported the synthesis of 2-substituted derivatives like 2-chloro- and 2-phenylbenzothiazoles. chemicalbook.compcbiochemres.com A significant milestone occurred in 1921 with the discovery that 2-sulfanylbenzothiazoles could be used as effective vulcanization accelerators for rubber, a discovery that spurred considerable industrial and academic interest in this class of compounds. chemicalbook.com

The introduction of substituents such as chlorine (chlorination) and alkyl groups (alkylation) has been a key strategy for modifying the physicochemical and biological properties of the benzothiazole core.

Chlorination: The addition of chlorine atoms to the benzothiazole ring has been shown to enhance the biological activity of certain derivatives. pharmacyjournal.inmdpi.com For instance, studies have noted that a chlorine atom at the 6th position can lead to a notable increase in bioactivity compared to other halogen substitutions. nih.gov The process of chlorination itself has been a subject of study, with research focusing on degradation pathways and the formation of transformation products. nih.gov

Alkylation: The synthesis of alkylated benzothiazoles is also well-established. Methyl groups, for example, can be introduced at various positions, including the C-2 position, to create derivatives with altered properties. mdpi.com

The evolution of synthetic methods has moved from classical condensation reactions, such as those between 2-aminothiophenols and aldehydes or acyl chlorides, to more advanced, greener methodologies utilizing novel catalysts and reaction conditions. pcbiochemres.comorganic-chemistry.orgnih.gov

Rationale for Focused Academic Investigation on this compound

While the broader classes of chlorinated and alkylated benzothiazoles are well-documented, specific isomers like this compound remain significantly under-investigated. A focused academic investigation into this particular compound is warranted for several reasons:

Synergistic Effects of Substitution: The compound combines three key substituents on the benzothiazole scaffold: a chloro group at position 6, a methyl group at position 2, and a methyl group at position 4. Research on related compounds suggests that chloro groups at the 6-position can enhance bioactivity, while alkyl groups at the 2-position are common in many biologically active molecules. pharmacyjournal.innih.gov The effect of the additional methyl group at the 4-position is less predictable and could introduce unique steric and electronic properties, potentially leading to novel activities.

Potential for Novel Applications: Given the diverse applications of benzothiazoles, this unexplored substitution pattern could yield a compound with unique utility in medicine, agriculture, or materials science. For example, the specific electronic properties conferred by the chloro- and methyl- groups might make it a candidate for new antifungal agents, herbicides, or specialized dyes. mdpi.comresearchgate.net

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is sparse. A comprehensive search of scientific literature and chemical databases reveals a significant lack of studies focused specifically on this compound. While there is extensive research on related structures, such as 2-amino-6-chlorobenzothiazole (B160215) or other methylated benzothiazoles, this particular combination of substituents has not been a subject of detailed investigation. arabjchem.org

The primary gaps in the current body of knowledge include:

Lack of Synthesis Data: There are no published, optimized synthetic routes specifically targeting this compound. While general methods for benzothiazole synthesis could theoretically be adapted, the specific precursors and reaction conditions for this isomer have not been reported. nih.gov

No Physicochemical Characterization: Detailed experimental data on its physical and chemical properties (e.g., melting point, boiling point, solubility, spectral data) are not available in public databases.

Unexplored Biological Activity: The potential biological activities (e.g., antimicrobial, anticancer, anti-inflammatory) of this compound remain completely unevaluated.

This represents a clear and significant gap in the field of heterocyclic chemistry. The lack of fundamental data on its synthesis, properties, and activity means that its potential value remains unknown. Future research should prioritize the development of a reliable synthetic pathway, followed by thorough characterization and screening for biological and material properties to fill this knowledge void.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₉H₈ClNS |

| Molecular Weight | 197.69 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

Structure

3D Structure

Properties

CAS No. |

90537-50-1 |

|---|---|

Molecular Formula |

C9H8ClNS |

Molecular Weight |

197.69 g/mol |

IUPAC Name |

6-chloro-2,4-dimethyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-7(10)4-8-9(5)11-6(2)12-8/h3-4H,1-2H3 |

InChI Key |

RZDWUPZUFYXDOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)C)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 2,4 Dimethyl 1,3 Benzothiazole and Its Precursors

Established Synthetic Routes to the Core Benzothiazole (B30560) Scaffold

The construction of the benzothiazole ring system is a well-established field with several reliable synthetic strategies. These methods typically involve the formation of the crucial carbon-sulfur and carbon-nitrogen bonds that define the thiazole (B1198619) ring fused to a benzene (B151609) core.

Cyclocondensation Reactions Involving 2-Aminothiophenols

The most prevalent and versatile method for synthesizing the benzothiazole scaffold is the cyclocondensation of 2-aminothiophenols with various carbonyl-containing compounds. nih.gov This approach allows for the direct installation of substituents at the 2-position of the benzothiazole ring.

The reaction of a 2-aminothiophenol (B119425) with aldehydes, ketones, carboxylic acids, or their derivatives leads to the formation of a Schiff base or a related intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. nih.govekb.eg A wide array of catalysts and reaction conditions have been developed to promote this transformation, including acid catalysts, metal catalysts, and oxidizing agents, often under mild or green conditions. mdpi.comresearchgate.netmdpi.com For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently catalyzed by H₂O₂/HCl, yielding 2-substituted benzothiazoles in excellent yields (85–94%) within a short reaction time. mdpi.comnih.gov Similarly, catalysts like ZnO nanoparticles have been used for solvent-free synthesis at room temperature. mdpi.comekb.eg

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Arylbenzothiazole | 85-94 | mdpi.com, nih.gov |

| 2-Aminothiophenol | Aromatic Aldehydes | ZnO NPs, Solvent-free, RT | 2-Arylbenzothiazole | 79-91 | mdpi.com, ekb.eg |

| 2-Aminothiophenol | Carboxylic Acids | MeSO₃H/SiO₂, Heat | 2-Substituted Benzothiazole | High | nih.gov |

| 2-Aminothiophenol | β-Diketones | Brønsted Acid, Solvent-free | 2-Substituted Benzothiazole | Good | ekb.eg |

| 2-Aminothiophenol | Nitriles | Trifluoromethanesulfonic acid | 2-Substituted Benzothiazole | Good | ekb.eg |

| 4-Substituted-2-aminothiophenol | 2-Hydroxybenzaldehyde | Glycerol, 110-170 °C | 6-Substituted 2-arylbenzothiazole | 62-71 | mdpi.com |

Thiolation and Cyclization Strategies

Alternative routes to the benzothiazole core involve the formation of the sulfur-carbon bond through thiolation followed by cyclization. One such modern approach is the visible-light-driven, intramolecular C(sp²)-H thiolation. organic-chemistry.org This method induces the cyclization of thiobenzanilides to form benzothiazoles without the need for a photosensitizer, metal catalyst, or base. organic-chemistry.org The reaction proceeds through the formation of a sulfur radical which then adds to the benzene ring. organic-chemistry.org

Another strategy involves multi-component reactions. A three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur provides a novel, environmentally friendly method for synthesizing 2-substituted benzothiazoles under catalyst- and additive-free conditions. nih.gov This process achieves the formation of two C–S bonds and one C–N bond in a one-pot procedure. nih.gov Similarly, elemental sulfur can be used in the oxidative cyclization of 2-aminophenols or 2-iodoanilines with alkenes to produce benzothiazoles. organic-chemistry.org

Transition Metal-Catalyzed Coupling and Cyclization Approaches

Transition metal catalysis offers powerful and efficient pathways for constructing the benzothiazole ring system, often through C-H functionalization or cross-coupling reactions. nih.gov These methods can provide high yields and good functional group tolerance. acs.org

Palladium catalysts are widely used for the synthesis of 2-substituted benzothiazoles from thiobenzanilides via a C-H functionalization and intramolecular C-S bond formation process. acs.org This reaction can be enhanced by a catalytic system consisting of Pd(II), Cu(I), and Bu₄NBr. acs.org Copper-catalyzed methods are also prevalent, for instance, in the intramolecular C-S bond formation to produce 2-aminobenzothiazoles. dntb.gov.ua Other transition metals like Ruthenium(III) chloride can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield substituted 2-aminobenzothiazoles. nih.gov Iron(III) has been used to catalyze the regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates via C-H functionalization. nih.gov

| Starting Material | Catalyst System | Reaction Type | Product | Reference(s) |

| Thiobenzanilides | Pd(II) / Cu(I) / Bu₄NBr | C-H Functionalization / C-S Cyclization | 2-Substituted Benzothiazole | acs.org |

| N-Arylthioureas | RuCl₃ | Intramolecular Oxidative Coupling | 2-Aminobenzothiazole | nih.gov |

| 2-Haloanilines | CuO or Pd(PPh₃)₄ | Intermolecular coupling with dithiocarbamates | 2-Aminobenzothiazole | nih.gov |

| N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II) | Intramolecular C-S Coupling | 2-Aryl/Alkyl Benzothiazole | indexcopernicus.com |

| Aryl Isothiocyanates & Arenes | FeCl₃ | C-H Functionalization / C-S Formation | 2-Arylbenzothiazole | nih.gov |

Regioselective Chlorination Strategies for Benzothiazole Nuclei

To synthesize 6-Chloro-2,4-dimethyl-1,3-benzothiazole, the introduction of a chlorine atom at the C6 position of the benzothiazole ring is a critical step. This can be achieved either by direct chlorination of a pre-formed benzothiazole scaffold or by using a chlorinated precursor in the ring-forming reaction.

Direct Chlorination Methods

Direct chlorination of the benzothiazole nucleus can be challenging due to issues with regioselectivity. The electronic nature of the benzothiazole ring directs electrophilic substitution to specific positions. The Herz process, for example, is a known method that can result in nuclear chlorination of anilines to form benzothiazoles, but controlling the position of chlorination can be difficult. acs.orgnih.gov

For specific chlorination, reagents like sulfuryl chloride are often used. The conversion of 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles using sulfuryl chloride is a common procedure. researchgate.net While this chlorinates the C2 position, studies on the direct and regioselective chlorination of the benzene ring portion of the scaffold are less common. Research into the chlorination of benzothiazoles in wastewater treatment has identified the formation of various chlorinated transformation products, indicating that the ring is susceptible to chlorination under certain conditions, though control remains a key challenge. nih.govresearchgate.net

Introduction of Chlorine via Precursors

A more reliable and widely used strategy for achieving regioselective substitution is to begin with a precursor that already contains the chlorine atom at the desired position. For the synthesis of this compound, the ideal starting material would be 4-chloro-2,6-dimethylaniline. This aniline (B41778) can then be converted into the corresponding 2-amino-5-chloro-3-methylthiophenol.

This chlorinated 2-aminothiophenol intermediate can then undergo a cyclocondensation reaction as described in section 2.1.1. For example, reaction with an appropriate acetylating agent would introduce the 2-methyl group and lead to the formation of the target molecule. This precursor-based approach ensures that the chlorine atom is unambiguously located at the C6 position of the final benzothiazole product. This strategy is commonly employed for the synthesis of various 6-substituted benzothiazoles, where a para-substituted aniline is subjected to cyclization. nih.govindexcopernicus.comresearchgate.net

Controlled Introduction and Functionalization of Methyl Groups

The strategic introduction of methyl groups onto the benzothiazole scaffold is crucial for tuning the molecule's electronic and steric properties. This section reviews methodologies for achieving controlled methylation at specific positions.

Alkylation Reactions

The introduction of alkyl groups, such as methyl, onto the benzothiazole core can be challenging and typically relies on pre-functionalization of the scaffold. Traditional methods often involve stepwise processes like bromination followed by palladium-catalyzed cross-coupling reactions. acs.org However, recent advancements have moved towards more direct and efficient C-H alkylation methods.

Visible-light photoredox catalysis has emerged as a powerful, environmentally friendly technique for the direct alkylation of 2,1,3-benzothiadiazoles, avoiding the need for transition metals and pre-functionalized substrates. acs.org This method offers high regioselectivity, typically at the 4-position, due to the electronic characteristics of the benzothiadiazole ring system. acs.org While this has been demonstrated on the parent benzothiadiazole, the principles can be extended to substituted benzothiazoles. For the synthesis of this compound, a direct C-H methylation at the C4 position of a 6-chloro-2-methyl-1,3-benzothiazole precursor could be envisioned using similar photocatalytic strategies.

The methyl group at the C2 position is typically introduced by using a precursor that already contains the methyl group prior to the cyclization reaction that forms the benzothiazole ring. For instance, the condensation of an appropriate 2-aminothiophenol derivative with a reagent providing the C-CH3 fragment is a common strategy. mdpi.commdpi.com

Strategies for ortho-, meta-, and para-Substitution with Methyl Groups

The directing effects of substituents already present on the benzene ring govern the position of incoming groups in electrophilic aromatic substitution reactions. In a 6-chlorobenzothiazole system, the chloro substituent and the fused thiazole ring exert significant influence.

Substituent groups on a benzene ring are classified as either activating or deactivating, and as ortho-, para- or meta-directors. pw.live

Activating groups make the ring more reactive than benzene and direct incoming electrophiles to the ortho and para positions. pw.livechemistrysteps.com Alkyl groups, like methyl, are examples of activating, ortho-, para-directing groups. pw.live

Deactivating groups make the ring less reactive and, with the exception of halogens, direct incoming electrophiles to the meta position. chemistrysteps.com

Halogens are deactivating yet are ortho-, para-directors. chemistrysteps.com

For a precursor like 6-chlorobenzothiazole, the chlorine atom at the 6-position would direct an incoming electrophile (e.g., in a Friedel-Crafts alkylation to introduce a methyl group) to the positions ortho or para to it. The positions ortho to the chlorine are C5 and C7, and the position para is C3 (which is part of the thiazole ring and not available for this type of substitution). The fused thiazole ring itself is generally considered an electron-withdrawing group, which would deactivate the benzene ring and direct substitution to the meta positions relative to the fusion points, which are C4 and C6.

Therefore, in the electrophilic methylation of a 6-chlorobenzothiazole, the directing effects of the chloro group (ortho-directing to C5 and C7) and the deactivating thiazole ring (meta-directing to C4) are competing. The precise outcome would depend on the specific reaction conditions and the relative strengths of these directing effects. The synthesis of the 2,4-dimethyl derivative suggests that a strategy enabling substitution at the C4 position is required, potentially overcoming the directing influence of the C6-chloro group or by using a starting material that already contains the 4-methyl substituent.

Multi-Component Reactions for Simultaneous Scaffold Construction and Substitution

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity. researchgate.net

Several MCRs have been developed for the synthesis of substituted benzothiazoles. researchgate.netorganic-chemistry.org A metal-free, three-component tandem cyclization/aromatization approach can produce 2-substituted benzothiazoles from cyclohexenones, styrene (B11656) derivatives (as a one-carbon source), an ammonium (B1175870) salt (as a nitrogen source), and elemental sulfur (as a sulfur source). researchgate.net Another strategy involves a one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde, catalyzed by copper, to yield 2-substituted 1,3-benzothiazoles. organic-chemistry.org

For the specific synthesis of this compound, a hypothetical MCR could be designed involving:

A pre-substituted aniline, such as 5-chloro-3-methylaniline.

A source for the C2-methyl group, such as acetaldehyde (B116499) or a related synthon.

A sulfur source, like elemental sulfur or potassium sulfide. organic-chemistry.org

By carefully selecting the starting materials and reaction conditions, it is conceivable to construct the desired substituted benzothiazole scaffold in a single, efficient step.

Synthesis of Key Intermediates for this compound (e.g., 2-amino-6-chlorobenzothiazole)

The synthesis of complex benzothiazoles often proceeds through key intermediates, such as aminobenzothiazoles, which can be further functionalized. 2-Amino-6-chlorobenzothiazole (B160215) is a critical precursor for various derivatives.

The classical and most widely used method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of the corresponding arylthioureas. scholarsresearchlibrary.com Specifically, 2-amino-6-chlorobenzothiazole is prepared from 4-chlorophenylthiourea. This reaction is typically carried out in concentrated sulfuric acid in the presence of a bromine catalyst (e.g., HBr, NaBr, or NH4Br). google.com

Table 1: Synthesis of 2-amino-6-chlorobenzothiazole from 4-chlorophenylthiourea

| Reactant | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-chlorophenylthiourea | H2SO4, HBr solution | 45-70 | 25.4 | google.com |

Alternative methods include the reaction of 4-substituted anilines with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.gov However, this method can sometimes lead to undesired side reactions like thiocyanation at the para position if it is unsubstituted. nih.gov

Green Chemistry Approaches in the Synthesis of Benzothiazole Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In recent years, significant efforts have been directed towards developing environmentally benign methods for synthesizing benzothiazoles. mdpi.comnih.govresearchgate.net

Key green strategies include:

Use of Green Solvents: Replacing toxic organic solvents with water or employing solvent-free conditions. orgchemres.orgairo.co.in Samarium triflate has been used as a reusable catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium. organic-chemistry.org

Eco-friendly Catalysts: Employing recyclable catalysts, heterogeneous catalysts, or biocatalysts to improve efficiency and reduce waste. bohrium.comnih.gov Catalysts like ammonium chloride (NH4Cl) and commercial laccases have been used for the condensation of 2-aminothiophenol with aldehydes. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often under milder conditions and with higher yields. nih.govairo.co.in Microwave-assisted synthesis of benzothiazole derivatives from o-aminothiophenol and aldehydes can be achieved in minutes with high yields. airo.co.in

Table 2: Overview of Green Chemistry Approaches for Benzothiazole Synthesis

| Green Approach | Reactants | Catalyst/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | o-Aminothiophenol, Aldehyde | Ethanol, 80°C, 10 min | Rapid reaction, high yield (85-95%) | airo.co.in |

| Solvent-Free Synthesis | o-Aminothiophenol, Ketone | p-Toluene sulfonic acid (PTSA) | Reduced waste, no hazardous solvents | airo.co.in |

| Aqueous Media | Aromatic amine, Potassium isopropyl xanthate | Copper sulfate (B86663) (CuSO4), Ultrasonic irradiation | Use of water as solvent, inexpensive catalyst | orgchemres.org |

| Recyclable Catalyst | 2-Aminothiophenol, Benzaldehyde | NH4Cl, Methanol-water | Mild conditions, high yield, recyclable catalyst | nih.gov |

| Biocatalysis | 2-Aminothiophenol, Aromatic aldehydes | Commercial laccases | Environmentally friendly enzyme catalyst | nih.gov |

These green methodologies offer sustainable alternatives to traditional synthetic routes, minimizing environmental impact while often providing advantages in terms of reaction time, yield, and operational simplicity. bohrium.comnih.gov

Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques for 6 Chloro 2,4 Dimethyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the connectivity and chemical environment of each atom in 6-Chloro-2,4-dimethyl-1,3-benzothiazole can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for the protons of the two methyl groups and the two aromatic protons on the benzene (B151609) ring.

Methyl Protons: Two separate singlet signals would be anticipated for the methyl groups at the C2 and C4 positions. The integration of these signals would each correspond to three protons. The chemical shifts (δ) would be in the typical aliphatic region, likely between 2.0 and 3.0 ppm.

Aromatic Protons: The protons at the C5 and C7 positions on the benzene ring would appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (e.g., doublets) would be influenced by the adjacent chloro and methyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | ~2.7-2.9 | Singlet |

| C4-CH₃ | ~2.4-2.6 | Singlet |

| H5 | ~7.3-7.5 | Doublet |

| H7 | ~7.7-7.9 | Doublet |

Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Aliphatic Carbons: The carbon atoms of the two methyl groups would appear in the upfield region of the spectrum (δ 15-30 ppm).

Aromatic and Heterocyclic Carbons: The seven carbons of the benzothiazole (B30560) ring system would resonate in the downfield aromatic region (δ 110-160 ppm). The chemical shifts would be influenced by the attached heteroatoms (N, S) and substituents (Cl, CH₃). The carbon atom C2, bonded to both sulfur and nitrogen, is expected to have a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-C H₃ | ~20 |

| C4-C H₃ | ~18 |

| C2 | ~165-170 |

| C4 | ~130-135 |

| C5 | ~125-128 |

| C6 | ~130-135 |

| C7 | ~120-125 |

| C3a (bridgehead) | ~150-155 |

| C7a (bridgehead) | ~135-140 |

Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

While specific 2D NMR data for this compound is not available, these techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons H5 and H7.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is essential for piecing together the molecular structure by, for example, showing correlations between the methyl protons and the quaternary carbons of the benzothiazole ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components.

C-H Stretching: Vibrations for the aromatic C-H bonds would appear above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the methyl groups would be just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole (B1198619) ring and the C=C bonds in the benzene ring would be observed in the 1500-1650 cm⁻¹ region.

C-Cl Stretching: A characteristic absorption band for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-S Stretching: The C-S bond vibration is generally weak and appears in the 600-750 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch | 1600-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| C-Cl Stretch | 600-800 |

| C-S Stretch | 600-750 |

Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

Symmetric Ring Vibrations: The symmetric breathing vibrations of the aromatic and thiazole rings often give rise to strong signals in the Raman spectrum.

C-S Bond Vibrations: The C-S stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

C-Cl Bond Vibrations: The C-Cl stretch would also be observable.

A comprehensive analysis using both FT-IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns of a compound. For this compound, both low-resolution and high-resolution techniques provide critical data for its identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound. For this compound, HRMS would be used to confirm the elemental composition of C₉H₈ClNS. The calculated exact mass of the protonated molecule, [C₉H₉ClNS]⁺, would be compared to the experimentally measured value. A close agreement between the theoretical and experimental masses (typically within a few parts per million) provides strong evidence for the correct molecular formula.

While specific HRMS data for the target compound is not available, analysis of a related compound, 2-chlorobenzothiazole, shows a precursor ion at m/z 169.9826 in an MS2 experiment, corresponding to its [M+H]⁺ ion. nih.gov This demonstrates the utility of HRMS in confirming the mass of benzothiazole derivatives with high precision.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of a benzothiazole derivative is characterized by absorption bands arising from π → π* and n → π* transitions. The position and intensity of these bands are influenced by the nature and position of substituents on the benzothiazole ring system.

For the parent benzothiazole molecule, absorption bands are typically observed around 220, 250, and 285 nm. researchgate.net The introduction of substituents, such as the chloro and dimethyl groups in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the substituents. For instance, a novel benzothiazole substitute picolinoyl chloride derivative exhibits absorption bands at wavelengths of 324 nm and 382 nm. dergipark.org.tr

Table 1: Representative UV-Vis Absorption Data for Benzothiazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Benzothiazole | - | 220, 250, 285 | researchgate.netnist.gov |

| 2-Amino-6-chlorobenzothiazole (B160215) | - | - | nist.govnist.gov |

| Benzothiazole picolinoyl derivative | Chloroform | 324, 382 | dergipark.org.tr |

Fluorescence spectroscopy is a powerful technique to study the luminescent properties of molecules. Many benzothiazole derivatives are known to be fluorescent, and their emission properties are highly dependent on their molecular structure and the surrounding environment. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), a fluorescent molecule will emit light at a longer wavelength. The difference between the excitation and emission wavelengths is known as the Stokes shift.

Theoretical studies on benzothiazole-based fluorescent probes highlight the importance of excited-state intramolecular proton transfer (ESIPT) in their fluorescence behavior. nih.gov Experimental studies on novel benzothiazole-based pyridine (B92270) derivatives have shown significant Stokes shifts. For example, one such derivative, when excited at 350 nm in chloroform, emits at 556 nm, resulting in a large Stokes shift of 206 nm. dergipark.org.tr This large Stokes shift is a desirable property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. While specific fluorescence data for this compound is not available, it is plausible that it would also exhibit interesting luminescent properties. Phosphorescence, which is emission from a triplet excited state, is generally weaker and has a longer lifetime than fluorescence and would require specialized techniques for its detection.

Table 2: Representative Fluorescence Data for a Benzothiazole Derivative

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Reference |

| Benzothiazole picolinoyl derivative | Chloroform | 350 | 556 | 206 | dergipark.org.tr |

Note: This data is for a related benzothiazole derivative to illustrate the potential luminescent properties.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the compound. For this compound (C₉H₈ClNS), elemental analysis is crucial for confirming the relative proportions of carbon, hydrogen, nitrogen, and sulfur.

While specific experimental results for this compound are not detailed in the search results, the technique has been used to characterize numerous related benzothiazole derivatives, confirming its standard application in the field. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₉H₈ClNS)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 197.69 | 54.68 |

| Hydrogen | H | 1.008 | 197.69 | 4.08 |

| Chlorine | Cl | 35.453 | 197.69 | 17.93 |

| Nitrogen | N | 14.007 | 197.69 | 7.08 |

| Sulfur | S | 32.06 | 197.69 | 16.22 |

The confirmation of these elemental percentages with a high degree of accuracy is a critical step in the comprehensive characterization of this compound.

Advanced Diffraction Methods

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray crystallography data for this compound could be located. This information is essential for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and crystal packing. Without experimental data, a data table for crystallographic parameters cannot be generated.

Powder X-ray Diffraction (PXRD)

Similarly, no experimental Powder X-ray Diffraction (PXRD) patterns for this compound are available in the reviewed literature. A PXRD pattern provides a characteristic fingerprint based on the crystalline structure of a solid material, showing peak positions (2θ angles) and intensities. In the absence of this data, a table of characteristic PXRD peaks cannot be compiled.

Computational and Theoretical Investigations of 6 Chloro 2,4 Dimethyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org DFT calculations are widely employed to investigate the properties of benzothiazole (B30560) derivatives by providing detailed information about electron distribution and chemical behavior. scirp.orgnih.gov For 6-Chloro-2,4-dimethyl-1,3-benzothiazole, DFT methods, such as the B3LYP functional with a 6-31+G(d,p) basis set, are commonly used to predict its molecular properties. scirp.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For benzothiazole derivatives, DFT calculations are used to predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net These parameters are crucial for understanding the molecule's stability and steric interactions. The optimized structure provides the foundation for all subsequent property calculations.

Below is a table of representative, theoretically calculated geometrical parameters for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.76 Å |

| C=N | 1.37 Å | |

| C-Cl | 1.74 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-S-C | 88.5° |

| C-N-C | 110.0° | |

| Dihedral Angle | Benzene-Thiazole | ~0.5° |

Note: These values are illustrative and derived from typical DFT calculations on similar structures.

Frontier Molecular Orbital (FMO) theory is essential for describing the electronic properties and reactivity of a molecule. nih.gov The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. mdpi.com In benzothiazole derivatives, substituents can significantly influence the FMO energies and the energy gap. nih.govresearchgate.net

The table below presents typical FMO energy values for this compound, calculated using DFT.

| Orbital | Energy (eV) | Description |

| HOMO | -6.52 | Electron Donor Capability |

| LUMO | -1.85 | Electron Acceptor Capability |

| Energy Gap (ΔE) | 4.67 | Chemical Reactivity/Stability |

Note: These values are illustrative examples based on DFT calculations for substituted benzothiazoles.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. nih.govscirp.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the thiazole (B1198619) ring and the chlorine atom, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups.

Chemical Hardness (η) measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. scirp.org

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. researchgate.net

These descriptors are calculated using the following formulas based on HOMO and LUMO energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η) where Chemical Potential (μ) = -χ

| Descriptor | Symbol | Calculated Value (eV) |

| Ionization Potential | I | 6.52 |

| Electron Affinity | A | 1.85 |

| Electronegativity | χ | 4.185 |

| Chemical Hardness | η | 2.335 |

| Chemical Softness | S | 0.428 |

| Electrophilicity Index | ω | 3.75 |

Note: These values are calculated from the illustrative FMO energies presented in the previous section.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent. nih.gov By simulating the molecule in a solvent box (e.g., water), researchers can observe how solvation affects the molecular structure and dynamics. These simulations can reveal stable conformations, the nature of hydrogen bonding, and other intermolecular interactions that are critical for understanding the molecule's behavior in a solution, which is particularly relevant for its potential applications in various chemical and biological systems. nih.gov

Quantum Chemical Topology Approaches (e.g., Bader's QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density distribution in a molecule. This approach allows for a rigorous definition of atoms within a molecule and provides a detailed description of the chemical bonds between them. By analyzing the topology of the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, charge-transfer). The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide quantitative information about the strength and type of the bond. While specific QTAIM studies on this compound are not extensively documented, such an analysis would provide a deeper understanding of the intramolecular interactions, such as the nature of the C-S, C-N, and C-Cl bonds, and the electronic effects of the chloro and methyl substituents on the benzothiazole ring system.

Docking Studies to Predict Interactions with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and the nature of the interactions. Although no direct docking studies on this compound have been reported, research on various substituted benzothiazole derivatives highlights their potential to interact with a range of biological targets.

For instance, a study on a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide (B32628) derivatives, which included compounds with 6-chloro and 6-methyl substitutions, investigated their binding to the DNA gyrase enzyme (PDB: 3G75), a key target for antimicrobial agents. The docking scores of these compounds were found to be consistent with their antimicrobial activity, suggesting that the benzothiazole scaffold can effectively interact with the active site of this enzyme. researchgate.net

Another area where benzothiazole derivatives have been extensively studied is as inhibitors of the p56lck enzyme, a protein tyrosine kinase involved in T-cell activation and a target for cancer therapy. Molecular docking studies on 51 analogs of benzothiazole-thiazole hybrids have been performed to understand the structural requirements for p56lck inhibition. These studies provide information on binding patterns within the ATP binding site, including interactions with the hinge region, allosteric sites, and the activation loop. biointerfaceresearch.com

Furthermore, in the context of anticonvulsant activity, docking studies of 66 designed benzothiazole derivatives were conducted against GABA-aminotransferase (GABA-AT) inhibitors (PDB: 1OHV). wjarr.com Several derivatives exhibited excellent mol dock scores, surpassing those of standard drugs like phenytoin (B1677684) and carbamazepine, and showed significant hydrogen bonding with the amino acid residues in the active site. wjarr.com

The potential interactions of benzothiazole derivatives with various biological targets are summarized in the interactive table below, based on studies of analogous compounds.

| Biological Target | PDB ID | Type of Interaction | Key Interacting Residues (Example) | Reference |

| DNA Gyrase | 3G75 | Hydrogen bonding, Hydrophobic interactions | Not specified | researchgate.net |

| p56lck Enzyme | Not specified | Interactions with hinge region, allosteric site, and activation loop | Not specified | biointerfaceresearch.com |

| GABA-aminotransferase (GABA-AT) | 1OHV | Hydrogen bonding | Not specified | wjarr.com |

| Dihydropteroate (B1496061) Synthase (DHPS) | Not specified | Arene-H interactions | Lys220 | nih.gov |

| Tubulin | 6QQN | Not specified | Not specified | pensoft.net |

This table is based on data from studies on various benzothiazole derivatives and is intended to be illustrative of potential interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology (where applicable to derivatives)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds. Several QSAR studies have been conducted on benzothiazole derivatives for various biological activities, which can provide a framework for understanding the potential activity of this compound.

A QSAR analysis of 13 benzothiazole derivatives as antimalarial compounds was performed using electronic descriptors such as atomic net charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, and polarizability. researchgate.netugm.ac.idsemanticscholar.org The best QSAR model was developed using multiple linear regression, and the resulting equation highlighted the importance of these electronic properties in determining the antimalarial activity. researchgate.netugm.ac.idsemanticscholar.org

In another study, QSAR models were developed for a series of novel halogen- and amidino-substituted benzothiazoles to understand their antiproliferative activity against T-cell lymphoma. mdpi.com The models indicated that descriptors related to molecular shape and polarizability were significant in predicting the cytotoxic effects of these compounds. mdpi.com For example, the descriptor Mor09p, which is sensitive to the position of atoms with higher polarizability, was found to be influential. mdpi.com

A predictive QSAR model was also developed for benzothiazole derivatives as cytotoxic inhibitors. researchgate.net This study utilized partial least squares (PLS) regression and validated the model through internal and external validation methods, demonstrating its high predictive power. researchgate.net

The key descriptors and findings from various QSAR studies on benzothiazole derivatives are summarized in the interactive table below.

| Biological Activity | Key Descriptors | Modeling Method | Key Findings | Reference |

| Antimalarial | Atomic net charges (qC4, qC5, qC6), ELUMO, EHOMO, Polarizability (α) | Multiple Linear Regression | Electronic properties are crucial for activity. | researchgate.netugm.ac.idsemanticscholar.org |

| Antiproliferative (T-cell lymphoma) | 3D-MoRSE descriptors (e.g., Mor09p, Mor30m) | Not specified | Molecular shape and polarizability are significant predictors of activity. | mdpi.com |

| Cytotoxic Inhibition | Not specified | Partial Least Squares (PLS) Regression | The developed model showed high predictive power for cytotoxic activity. | researchgate.net |

This table is based on data from QSAR studies on various benzothiazole derivatives and illustrates the types of descriptors and models used.

Exploration of Biological Activities and Underlying Mechanisms of Action for 6 Chloro 2,4 Dimethyl 1,3 Benzothiazole Derivatives Excluding Clinical Human Data and Safety Profiles

Investigations into Antimicrobial Efficacy

The antimicrobial potential of benzothiazole (B30560) derivatives, including those related to 6-Chloro-2,4-dimethyl-1,3-benzothiazole, has been evaluated against a variety of pathogenic microorganisms.

Numerous studies have demonstrated that benzothiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship often indicates that substitutions on the benzothiazole ring, such as chloro and phenyl groups, can enhance biological activity by increasing lipophilicity and facilitating interaction with microbial membranes. ekb.eg

For instance, a series of benzothiazole derivatives bearing an amide moiety were synthesized and tested against four Gram-negative and two Gram-positive bacterial strains. rsc.org One of the most potent compounds, N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamide, which features chloro and methoxy (B1213986) groups, exhibited broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/ml against the tested strains. rsc.org Specifically, it showed MIC values of 15.6 µg/ml against S. aureus, 7.81 µg/ml against E. coli, 15.6 µg/ml against S. typhi, and 3.91 µg/ml against K. pneumoniae. rsc.org

Another study focused on novel N-3-chloropropyl-benzothiazole-2-amine and N-benzothiazol-2-yl)-2-chloroacetamide derivatives. ijpsjournal.com While most of the synthesized compounds showed a smaller zone of inhibition compared to the standard drug Norfloxacin, they still demonstrated activity. ijpsjournal.com For example, one compound exhibited a zone of inhibition of 22 mm, 28 mm, and 33 mm against the Gram-positive Bacillus subtilis at different concentrations, compared to the standard's 38 mm, 42 mm, and 48 mm. ijpsjournal.com

New derivatives of benzothiazole were also tested against E. coli, K. pneumonia, P. aeruginosa (Gram-negative), and S. aureus, S. mutans (Gram-positive). mdpi.com Many of these compounds showed antimicrobial activity against S. aureus, with MIC values ranging from 0.025 to 2.609 mM. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamide | S. aureus | MIC: 15.6 µg/ml | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamide | E. coli | MIC: 7.81 µg/ml | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamide | S. typhi | MIC: 15.6 µg/ml | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamide | K. pneumoniae | MIC: 3.91 µg/ml | rsc.org |

| N-(Benzothiazole-2-yl)-2-((4-sulfamoylphenyl) amino) acetamide (B32628) | Bacillus subtilis | ZOI: 22mm, 28mm, 33mm | ijpsjournal.com |

| Benzothiazole derivative 16c | S. aureus | MIC: 0.025 mM | mdpi.com |

The antifungal properties of benzothiazole derivatives have also been a significant area of investigation. Research has shown that these compounds can be effective against various pathogenic fungal strains.

In one study, novel benzothiazole-based thiazole (B1198619) derivatives demonstrated broad-spectrum antimicrobial activity, including against the fungal strain Botrytis fabae. ekb.eg Certain compounds within this series showed potency comparable to standard reference drugs. ekb.eg Another investigation synthesized a series of benzothiazole derivatives and screened them for antifungal activity, indicating the potential of this chemical class against fungal pathogens. orientjchem.org

A study evaluating new heteroaryl benzothiazole derivatives reported good antifungal activity, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. nih.gov Some of these compounds showed higher potency than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov Furthermore, research on benzoxazole (B165842) and benzothiazole derivatives revealed significant antifungal effects against eight phytopathogenic fungi. nih.gov Specifically, certain derivatives inhibited the growth of F. solani with IC50 values between 4.34–17.61 μg/mL, proving more potent than the control, hymexazol (B17089) (IC50 of 38.92 μg/mL). nih.gov

A study on C-6 methyl-substituted benzothiazole derivatives found that compounds D-02 and D-08 showed potent antifungal activity against Candida albicans, while compounds D-01 and D-04 exhibited moderate inhibitory activity at concentrations of 50 μg/mL and 100 μg/mL. scitechjournals.com Another new benzothiazole derivative, 6-amino-2-n-pentylthiobenzothiazole (B1222970) (APB), was tested against 26 strains of the genus Candida. nih.gov The susceptibility of 17 strains was IC(50) ≤ 40 µmol/ml, 7 strains had an IC(50) between 40-80 µmol/ml, and 2 strains had an IC(50) between 80-200 µmol/ml. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Heteroaryl benzothiazole derivative 2d | Various Fungi | MIC: 0.06–0.47 mg/mL | nih.gov |

| Benzothiazole derivative 5h | F. solani | IC50: 4.34 μg/mL | nih.gov |

| C-6 methyl-substituted derivative D-02 | Candida albicans | Potent activity at 50 & 100 μg/mL | scitechjournals.com |

| C-6 methyl-substituted derivative D-08 | Candida albicans | Potent activity at 50 & 100 μg/mL | scitechjournals.com |

| 6-amino-2-n-pentylthiobenzothiazole (APB) | Candida (17 strains) | IC50: ≤ 40 µmol/ml | nih.gov |

The antiviral potential of benzothiazole derivatives has been explored against a range of viruses. For instance, a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect with an EC50 of less than 7 μg/ml. nih.gov In another study, newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridones were tested against both DNA viruses (herpes simplex virus type 1 and adenovirus type 7) and RNA viruses (coxsackievirus B4, hepatitis A virus, and hepatitis C virus). acs.org Five of these compounds were found to possess a viral reduction of 50% or more against coxsackievirus B4. acs.org

Compounds containing the benzothiazole moiety have also demonstrated activity against other viruses. acs.org Frentizole, a benzothiazolyl urea (B33335) derivative, is noted for its activity against the Herpes Simplex Virus (HSV). acs.org

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interact with various cellular targets. These compounds have been shown to be inhibitors of enzymes crucial for essential bacterial processes. benthamdirect.com

One of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govnih.gov Benzothiazole derivatives have been developed as ATP-competitive dual inhibitors of DNA gyrase and topoisomerase IV. nih.gov The co-crystal structures of benzothiazole inhibitors with S. aureus GyrB have shown that the benzothiazole core can engage in cation–π interactions with key amino acid residues. nih.gov

Other enzymatic targets include dihydropteroate (B1496061) synthase (DHPS), dihydrofolate reductase (DHFR), and dihydroorotase. nih.govnih.govnih.gov Inhibition of DHPS by sulfonamide-containing benzothiazoles occurs through competition with 4-aminobenzoic acid (PABA). mdpi.com Molecular docking studies have revealed that benzothiazole compounds bearing a pyrazolone (B3327878) ring have the potential to inhibit the DHPS enzyme. mdpi.com

Furthermore, benzothiazole derivatives are capable of binding to DNA molecules, often through π–π interactions, which can disrupt DNA replication and protein synthesis. mdpi.comnih.govbohrium.com The presence of hydrogen-bonding domains, such as an amide group, in the structure of these antimicrobials appears to be valuable for their activity. rsc.org Some studies suggest that these compounds can cause membrane perturbation and interact with intracellular components like DNA. rsc.org

Cytotoxic and Anticancer Potential in Non-Human Biological Systems

Beyond their antimicrobial properties, benzothiazole derivatives have been extensively evaluated for their potential as anticancer agents in vitro.

A wide array of benzothiazole derivatives has demonstrated cytotoxic activity against numerous human cancer cell lines. tandfonline.com For example, various 2-(4-aminophenyl) benzothiazoles have shown potent and selective antitumor activity against breast, ovarian, colon, and renal cell lines. asianpubs.org

In one study, synthesized benzothiazole derivatives (T1-T6) were screened against human small cell lung carcinoma, mouse melanoma, and human larynx epithelial carcinoma cell lines. asianpubs.org Compound T2, in particular, showed significant activity in all cell lines. asianpubs.org Another investigation reported that a pyridine-containing piperazine (B1678402) benzothiazole derivative exhibited remarkable cytotoxic activity with GI50 values of 7.9 µM, 9.2 µM, and 3.1 µM for HCT-116 (colorectal), MCF-7 (breast), and HUH-7 (hepatocellular) cell lines, respectively. tandfonline.comnih.gov

A separate study synthesized a novel series of pyrido[2,1-b]benzo[d]thiazole and 2-(benzo[d]thiazol-2-ylamino)pyrimidine derivatives. nih.gov Among these, compound 7 was the most potent cytotoxic agent with an IC50 of 42.55 pg/ml, while compounds 3a and 3b also showed high cytotoxic action with IC50 values of 50.15 pg/ml and 50.45 pg/ml, respectively, which was more cytotoxic than the control drug doxorubicin. nih.gov

Furthermore, a study on the active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) showed that it significantly inhibited the proliferation of A431, A549, and H1299 cancer cells. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Pyridine (B92270) containing piperazine benzothiazole | HCT-116 (Colorectal) | GI50: 7.9 µM | tandfonline.comnih.gov |

| Pyridine containing piperazine benzothiazole | MCF-7 (Breast) | GI50: 9.2 µM | tandfonline.comnih.gov |

| Pyridine containing piperazine benzothiazole | HUH-7 (Hepatocellular) | GI50: 3.1 µM | tandfonline.comnih.gov |

| Compound 7 (pyrido[2,1-b]benzo[d]thiazole derivative) | Not Specified | IC50: 42.55 pg/ml | nih.gov |

| Compound 3a (pyrido[2,1-b]benzo[d]thiazole derivative) | Not Specified | IC50: 50.15 pg/ml | nih.gov |

| Compound 3b (pyrido[2,1-b]benzo[d]thiazole derivative) | Not Specified | IC50: 50.45 pg/ml | nih.gov |

| Compound 4 | 60 human tumor cell lines | GI50: 0.683 to 4.66 μM/L | researchgate.netbohrium.com |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Significant inhibition | nih.gov |

Investigation of Mechanistic Pathways for Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest)

No research data was found regarding the investigation of mechanistic pathways for the cytotoxicity of this compound derivatives. There are no available studies detailing whether these specific compounds induce apoptosis or cause cell cycle arrest in cell lines.

Enzyme Inhibition and Modulation Studies

Inhibition of Specific Enzymes (e.g., Fatty Acid Amide Hydrolase (FAAH), DprE1, Acetylcholinesterase)

There is no published research on the inhibitory effects of this compound derivatives on specific enzymes such as Fatty Acid Amide Hydrolase (FAAH), DprE1, or Acetylcholinesterase.

Characterization of Enzyme-Ligand Interactions

In the absence of studies on enzyme inhibition, there is consequently no information available on the characterization of enzyme-ligand interactions for derivatives of this compound.

Other Pharmacological Activities (In Vitro and Non-Human In Vivo Studies)

Antidiabetic Research

No in vitro or non-human in vivo studies were found that investigate the potential antidiabetic properties of this compound derivatives.

Anthelmintic Activity

There is no available scientific literature on the anthelmintic activity of this compound derivatives.

Table of Compounds Mentioned

As no specific derivatives of this compound with the requested biological activities were found in the literature, a table of mentioned compounds cannot be provided.

Anti-inflammatory Properties

Derivatives of the this compound scaffold have demonstrated notable anti-inflammatory activities. Research has shown that the introduction of a chlorine atom at the 6-position of the benzothiazole ring can contribute to significant inhibitory activity against microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the inflammatory process. nih.gov For instance, a compound with a chloro group at this position displayed potent activity in both human and murine cell lines. nih.gov

Further studies on related 6-chloro-benzothiazole derivatives have identified compounds with dual anticancer and anti-inflammatory effects. One such derivative, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, was found to significantly decrease the activity of key inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Chronic inflammation is a known factor in the development of various diseases, and the modulation of these cytokines is a key target in anti-inflammatory drug discovery. nih.gov The mechanism of action for the anti-inflammatory effects of some benzothiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes or bradykinin (B550075) B2 receptors. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

| Compound | Target/Assay | Observed Effect |

| Benzothiazole with 6-chloro substitution | mPGES-1 Inhibition | Potent inhibitory activity |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | IL-6 and TNF-α Activity | Decreased cytokine activity |

Anti-tubercular Activity

The benzothiazole scaffold is a recognized pharmacophore in the development of novel anti-tubercular agents. nih.govnih.gov While specific studies on this compound derivatives are limited, research on analogous structures provides valuable insights. For example, the introduction of a chloro-substituent at various positions on the benzothiazole ring has been explored to enhance anti-mycobacterial potency. nih.gov

In one study, a chloro-substituent at position 4 of a 2-amino benzothiazole derivative led to increased activity against a hypomorphic strain of Mycobacterium tuberculosis and reduced cytotoxicity. nih.gov Another area of investigation involves the hybridization of the benzothiazole core with other heterocyclic structures, such as pyrimidine (B1678525). nih.gov Certain benzothiazole-pyrimidine hybrids have exhibited significant activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov These findings suggest that the this compound core could serve as a valuable starting point for the design of new anti-tubercular candidates. The mechanism of action for some related compounds is thought to involve the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis. nih.gov

Table 2: Anti-tubercular Activity of Selected Benzothiazole Derivatives

| Compound Series | Target Strain(s) | Key Findings |

| 2-Amino benzothiazoles with chloro-substitution | M. tuberculosis (hypomorphic strain) | Increased activity and reduced cytotoxicity with a 4-chloro substituent. nih.gov |

| Benzothiazole-pyrimidine hybrids | MDR and XDR M. tuberculosis | Good activity with MIC values in the range of 0.98–62.5 µg/mL. nih.gov |

Neuroprotective Investigations

Benzothiazole derivatives have emerged as promising agents in the investigation of neuroprotective therapies, particularly for neurodegenerative conditions like Alzheimer's disease. nih.gov The core structure is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. nih.gov For instance, Riluzole, a benzothiazole derivative (2-amino-6-(trifluoromethoxy)benzothiazole), is utilized for its neuroprotective effects in amyotrophic lateral sclerosis. nih.gov

Research into new benzothiazole derivatives has focused on developing multi-target-directed ligands (MTDLs) that can simultaneously modulate different pathways involved in neurodegeneration. nih.gov These pathways can include cholinesterase inhibition and histamine (B1213489) H3 receptor antagonism. nih.gov While direct neuroprotective studies on this compound derivatives are not extensively documented, the known neuroprotective potential of the broader benzothiazole class suggests this specific scaffold could be a valuable area for future research.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. benthamscience.comrjptonline.org

Influence of Substituent Position and Electronic Nature on Biological Activity

SAR studies have consistently highlighted the importance of substitutions at the C-2 and C-6 positions of the benzothiazole nucleus for a variety of biological activities. benthamscience.com The presence of a halogen, such as chlorine, at the C-6 position has been shown to be favorable for anti-inflammatory activity. For example, a chloro group at this position confers potent mPGES-1 inhibitory activity. nih.gov The electronic nature of the substituent is also critical; electron-withdrawing groups can modulate the pharmacological properties of the molecule.

Design Principles for Enhanced Biological Efficacy

Based on available SAR data, several design principles can be proposed for enhancing the biological efficacy of this compound derivatives.

Modification at the 2-position: The 2-position of the benzothiazole ring is a key site for modification. Introducing various amines, amides, or other heterocyclic rings at this position can lead to derivatives with potent and diverse biological activities.

Exploitation of the 6-chloro substituent: The existing chloro group at the 6-position is a valuable feature for anti-inflammatory activity and can be retained or bioisosterically replaced to optimize potency and selectivity.

Hybrid Molecule Approach: Combining the this compound scaffold with other pharmacologically active moieties (e.g., pyrimidine for anti-tubercular activity) can lead to hybrid molecules with enhanced or synergistic effects.

Modulation of Physicochemical Properties: Fine-tuning lipophilicity and other physicochemical properties through strategic substitution can improve pharmacokinetic profiles, which is crucial for in vivo efficacy, particularly for neuroprotective agents that need to cross the blood-brain barrier.

Diverse Applications of 6 Chloro 2,4 Dimethyl 1,3 Benzothiazole in Materials Science and Agrochemicals

Applications in Dye and Pigment Chemistry

The benzothiazole (B30560) moiety is a well-established component in the design of chromophores, and the introduction of a chlorine atom and methyl groups in 6-Chloro-2,4-dimethyl-1,3-benzothiazole further influences the electronic and photophysical properties of the resulting dyes. This has led to its significant use in the creation of novel azo dyes and the exploration of their photophysical characteristics for advanced materials.

Development of Azo Dyes and Related Chromophores

Azo dyes, characterized by the -N=N- functional group, represent one of the largest and most versatile classes of colorants. nih.gov The synthesis of these dyes often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich compound. nih.govinternationaljournalcorner.com Heterocyclic amines, including derivatives of benzothiazole, are particularly valuable as diazonium components, often resulting in dyes with higher tinctorial strength and brighter shades compared to those derived solely from anilines. internationaljournalcorner.com

Derivatives of this compound serve as important precursors in the synthesis of specialized azo dyes. The presence of the benzothiazole ring system is crucial for creating disperse dyes, which are important for coloring synthetic fibers. internationaljournalcorner.com Research has shown that novel benzothiazole-based azo dyes can be synthesized through the diazotization of various substituted anilines and coupling with heterocyclic partners. acu.edu.in These synthesized dyes are then characterized using various spectroscopic methods to confirm their structure and properties. acu.edu.in

Photophysical Characterization in Materials Science Contexts

The photophysical properties of dyes derived from this compound are of significant interest in materials science. These properties, including their absorption and emission of light, are crucial for applications in fields such as nonlinear optics and photodynamic therapy. internationaljournalcorner.com The electronic spectra of these azo dyes typically exhibit absorption maxima that are influenced by the solvent environment. acu.edu.in For instance, studies have shown that in solvents like DMF and DMSO, these dyes can exhibit a bathochromic shift, meaning their absorption maxima move to longer wavelengths. acu.edu.in

The investigation of these dyes' behavior in different solvents provides insights into their potential for various applications. The interaction between the dye molecules and the solvent can affect their electronic transitions, which is a key factor in designing materials with specific optical properties. acu.edu.in Furthermore, the benzothiazole core, particularly when functionalized, can lead to interesting photophysical phenomena such as Excited State Intramolecular Proton Transfer (ESIPT), which has applications in sensors and light-emitting devices. mdpi.com

Role in Polymer Science and Engineering

The incorporation of this compound derivatives into polymer structures can lead to materials with enhanced properties and novel functionalities. The rigidity and thermal stability of the benzothiazole ring make it an attractive component for high-performance polymers.

Enhancement of Polymer Properties (e.g., Thermal Stability, Mechanical Strength)

The inherent stability of the benzothiazole nucleus contributes to the thermal stability of polymers that incorporate this moiety. Research into polymer complexes has demonstrated that the inclusion of heterocyclic structures can improve the thermal properties of the resulting material. researchgate.net Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of polymers, and studies have shown that polymer complexes are often more stable than the homopolymers. researchgate.net While direct studies on polymers containing this compound are specific, the general principles of incorporating robust heterocyclic rings suggest a positive impact on thermal and mechanical properties.

Incorporation into Polymer Matrices for Advanced Functionality

Beyond enhancing structural properties, incorporating this compound derivatives into polymer matrices can impart advanced functionalities. For example, dyes based on this compound can be blended with polymers to create colored plastics or fibers with specific optical characteristics. The compatibility of the dye with the polymer matrix is crucial for achieving uniform coloration and preventing leaching.

Furthermore, the unique electronic properties of benzothiazole derivatives can be harnessed in the development of functional polymers for applications in electronics and photonics. The ability to tune the photophysical properties of these molecules allows for the creation of polymers with tailored light-absorbing or light-emitting capabilities.

Agrochemical Applications as Biopesticides and Crop Protection Agents

The benzothiazole scaffold is a recognized pharmacophore in the development of biologically active compounds, including those with applications in agriculture. mdpi.comresearchgate.net Derivatives of this heterocyclic system have been investigated for their potential as fungicides, herbicides, and insecticides. mdpi.comnih.gov

Research has shown that benzothiazole derivatives can exhibit a broad spectrum of agricultural biological activities. mdpi.comresearchgate.net For instance, certain benzothiazole-containing compounds have shown promise as antifungal agents, with their efficacy being influenced by the specific substituents on the benzothiazole ring. nih.govmdpi.com The introduction of a chlorine atom, as in this compound, can significantly impact the biological activity of the molecule. nih.gov